molecular formula C14H14N2O3 B5753908 3,5-dimethoxy-N-4-pyridinylbenzamide

3,5-dimethoxy-N-4-pyridinylbenzamide

Cat. No.: B5753908
M. Wt: 258.27 g/mol
InChI Key: PBLWOOQOCOWCGH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-4-pyridinylbenzamide is a benzamide derivative provided for research and early discovery purposes. As a member of the benzamide family, this compound features a pyridinyl group and dimethoxy substituents, a structural motif found in various bioactive molecules and research compounds. Benzamide analogues have been investigated for their potential interactions with various biological targets, including serotonin (5-HT) receptors, which are implicated in areas such as cancer cell proliferation . Similar structures have also been explored within the context of acetylcholinesterase (AChE) inhibition for neurological research . Researchers value this chemical scaffold for its utility in medicinal chemistry and as a building block in the synthesis of more complex molecules. This product is offered as part of a collection of unique chemicals for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-12-7-10(8-13(9-12)19-2)14(17)16-11-3-5-15-6-4-11/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLWOOQOCOWCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • Methoxy groups reduce lipophilicity (lower XLogP3) compared to methyl or unsubstituted benzamides. For example, this compound is predicted to have an XLogP3 of ~3.2, significantly lower than 3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (XLogP3 = 5.1) .
  • The pyridinyl group enhances hydrogen-bond acceptor capacity, increasing topological polar surface area (TPSA) in this compound (~65.4 Ų) versus analogs with pyridinylmethyl linkages (~45.7 Ų) .

Biological Activity Trends :

  • While direct pharmacological data for this compound are unavailable, analogs such as N-(4-(pyridin-4-ylmethyl)phenyl)benzamide have demonstrated moderate kinase inhibitory activity in preliminary screens. The methoxy groups in the target compound may improve solubility and target binding compared to methylated analogs .

Comparison with Pyrazole Carboximidamides

Although structurally distinct from benzamides, pyrazole carboximidamides (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share functional similarities, such as hydrogen-bond donor/acceptor moieties. These compounds exhibit antimicrobial and anti-inflammatory activities, but their rigid pyrazole core contrasts with the flexible benzamide scaffold of this compound. The latter’s methoxy groups may confer better metabolic stability compared to halogenated pyrazole derivatives (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) .

Research Findings and Limitations

  • Synthetic Accessibility : The synthesis of this compound likely follows established benzamide coupling protocols, similar to methods used for N-(4-(pyridin-4-ylmethyl)phenyl)benzamide .
  • Pharmacological Data Gap: No peer-reviewed studies directly evaluate the biological activity of this compound. Insights are inferred from structurally related compounds.
  • Computational Predictions : Molecular docking studies suggest that the 3,5-dimethoxy configuration may enhance binding to ATP pockets in kinases due to improved electron density and steric compatibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dimethoxy-N-4-pyridinylbenzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with 4-aminopyridine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency. Key steps include:

  • Activating the carboxylic acid at 0–5°C under inert atmosphere.
  • Monitoring progress via thin-layer chromatography (TLC).
  • Purifying via column chromatography with gradients of ethyl acetate/hexane.
  • Optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to achieve yields >75% .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm methoxy, pyridinyl, and benzamide moieties. Aromatic protons appear δ 6.8–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95%) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 301.1 [M+H]+.
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretch at ~1650 cm⁻¹ and pyridine ring vibrations .

Q. What are the known biological targets or pharmacological activities associated with this compound?

  • Methodological Answer : While direct studies are limited, structurally related benzamides exhibit kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. Recommended assays:

  • Enzyme Inhibition : Use fluorescence-based kinase assays (ATP competition) at 10–100 μM concentrations.
  • Antimicrobial Screening : Test against Staphylococcus aureus (MIC via broth microdilution) and Candida albicans (disk diffusion) .

Advanced Research Questions

Q. How can researchers apply factorial design to optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors:

FactorLevel 1Level 2
Temperature25°C40°C
Catalyst (DMAP)0.1 eq0.3 eq
SolventDMFDCM
Response variables: Yield (%) and purity (%). Statistical analysis (ANOVA) identifies solvent choice and catalyst amount as critical (p < 0.05). Central composite designs further refine optimal conditions .

Q. What computational methods are effective in predicting the reactivity or stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are recommended .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability.
  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP) .

Q. How should contradictory data in biological activity assays for this compound be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate experiments with positive controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell viability (MTT assay) to distinguish cytotoxic vs. target-specific effects.
  • Impurity Analysis : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed benzamide) .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes.
  • LC-MS/MS Analysis : Identify phase I metabolites (e.g., O-demethylation) and phase II conjugates (glucuronides) using a Q-TOF mass spectrometer.
  • In Silico Prediction : Tools like Meteor (Lhasa Ltd.) simulate plausible metabolic pathways .

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